Comparative Systemic Flea Control Efficacy: Cythioate vs. Nitenpyram vs. Fipronil vs. Selamectin
In a validated mouse model of systemic flea control, Cythioate (the active ingredient of Proban®) demonstrated moderate systemic activity, achieving 64% flea mortality at an oral dose of 10 mg/kg [1]. This performance positions it as distinct from other systemic (nitenpyram, 94% at 1 mg/kg) and topical (fipronil, 54% at 10 mg/kg) agents. Crucially, cythioate was inactive at 1 mg/kg, whereas nitenpyram remained highly active, highlighting a higher threshold for effective dosing. The data confirm cythioate is systemically active but less potent than nitenpyram, providing a benchmark for dose selection in research or veterinary contexts [1].
| Evidence Dimension | Percent flea mortality in a systemic mouse model |
|---|---|
| Target Compound Data | Cythioate: 64% mortality at 10 mg/kg oral dose; 0% mortality at 1 mg/kg oral dose |
| Comparator Or Baseline | Nitenpyram: 94% mortality at 1 mg/kg; Fipronil: 54% mortality at 10 mg/kg; Selamectin: 86% mortality at 10 mg/kg |
| Quantified Difference | Cythioate is 30 percentage points less effective than selamectin and 10 points more effective than fipronil at 10 mg/kg; it is 94 percentage points less effective than nitenpyram at a 10-fold lower dose. |
| Conditions | CD-1 mice sedated with acepromazine maleate, infested with cat fleas (Ctenocephalides felis), 24-hour mortality assessment. |
Why This Matters
This quantitative benchmark defines cythioate's systemic activity relative to modern standards, guiding dose-response expectations in research and clinical use.
- [1] McTier TL, et al. Development of a mouse model to determine the systemic activity of potential flea-control compounds. Vet Parasitol. 2002;104(3):257-264. View Source
